molecular formula C12H10F3N B15333023 2-(4-(Trifluoromethyl)phenyl)-4-methyl-1H-pyrrole

2-(4-(Trifluoromethyl)phenyl)-4-methyl-1H-pyrrole

Cat. No.: B15333023
M. Wt: 225.21 g/mol
InChI Key: SISYBYPEVWEWPN-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrole is a chemical compound characterized by a pyrrole ring substituted with a methyl group at the 4-position and a trifluoromethylphenyl group at the 2-position. This compound is part of the broader class of pyrroles, which are known for their diverse biological and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 4-methylpyrrole with 4-trifluoromethylbenzaldehyde in the presence of a strong base, such as potassium tert-butoxide, to form the desired compound.

  • Cyclization Reaction: Another method includes the cyclization of 4-methyl-2-aminophenyl trifluoromethyl ketone under acidic conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents, strong bases, and nucleophiles.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives and other functionalized compounds.

Scientific Research Applications

Chemistry: 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions. Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methylpyrrole: Similar structure but lacks the trifluoromethyl group.

  • 2-(Trifluoromethyl)pyrrole: Similar structure but lacks the methyl group at the 4-position.

  • 4-(Trifluoromethyl)phenylpyrrole: Similar structure but with a different substitution pattern.

Uniqueness: The presence of both the methyl and trifluoromethyl groups in 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrole gives it unique chemical and physical properties compared to its analogs

Properties

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C12H10F3N/c1-8-6-11(16-7-8)9-2-4-10(5-3-9)12(13,14)15/h2-7,16H,1H3

InChI Key

SISYBYPEVWEWPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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